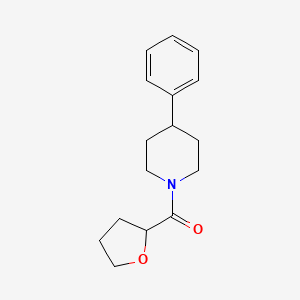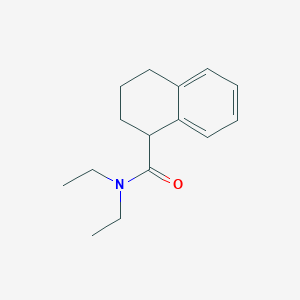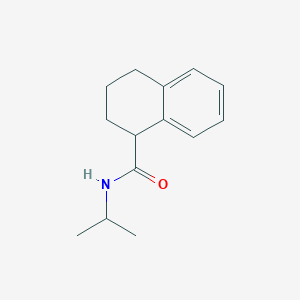
(5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a synthetic compound that belongs to the class of pyrrolidinyl aryl ketones. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
(5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone acts by binding to the DAT protein and blocking the reuptake of dopamine from the synaptic cleft. This leads to an increase in dopamine levels in the synaptic space, which can have various physiological and behavioral effects depending on the brain region and the concentration of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone have been extensively studied in animal models and in vitro systems. It has been shown to increase dopamine levels in the striatum and prefrontal cortex, leading to enhanced locomotor activity, reward-related behaviors, and cognitive functions. It has also been shown to have antidepressant-like effects in animal models of depression, possibly through its ability to increase dopamine and serotonin levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in lab experiments is its high potency and selectivity for the DAT protein. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes. However, its use is limited by its potential toxicity and off-target effects, which can vary depending on the experimental conditions and the concentration of the compound.
Orientations Futures
There are several future directions for the use of (5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in scientific research. One area of interest is the development of new compounds that can selectively target other dopamine transporters, such as the norepinephrine transporter (NET) and the serotonin transporter (SERT). Another area of interest is the use of (5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in combination with other drugs or therapies to treat various neurological and psychiatric disorders. Finally, there is a need for further studies to elucidate the molecular mechanisms underlying the biochemical and physiological effects of (5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, which could lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, (5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a synthetic compound that has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. Its high potency and selectivity for the DAT protein make it a valuable tool for studying the role of dopamine in various physiological and pathological processes. However, its use is limited by its potential toxicity and off-target effects, which can vary depending on the experimental conditions and the concentration of the compound. Further studies are needed to elucidate the molecular mechanisms underlying its biochemical and physiological effects, which could lead to the development of new drugs with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of (5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 4-pyridylmethylamine in the presence of a base such as triethylamine. The resulting product is then reduced with sodium borohydride to yield the final compound. This method has been optimized for high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
(5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective and potent inhibitor of the dopamine transporter (DAT), which plays a critical role in regulating dopamine neurotransmission. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes, including addiction, depression, and Parkinson's disease.
Propriétés
IUPAC Name |
(5-bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O/c17-12-3-4-14(18)13(10-12)16(21)20-9-1-2-15(20)11-5-7-19-8-6-11/h3-8,10,15H,1-2,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUKHZCCYFQBIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=C(C=CC(=C2)Br)Cl)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7494021.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7494038.png)
![Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494041.png)

![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone](/img/structure/B7494054.png)

![1-methyl-2-(4-methylpiperidin-1-yl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7494070.png)
![(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494074.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone](/img/structure/B7494082.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494083.png)